molecular formula C10H14N2O4 B1297259 diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate CAS No. 65611-53-2

diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate

Cat. No. B1297259
CAS RN: 65611-53-2
M. Wt: 226.23 g/mol
InChI Key: YJQMMRDTIAPJRX-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate involves the reaction of ethyl cyanoacetate with 2-methylimidazole to form diethyl 2-methylimidazole-4,5-dicarboxylate, which is then hydrolyzed to yield the final product.

Starting Materials
Ethyl cyanoacetate, 2-methylimidazole, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Ethyl cyanoacetate is reacted with 2-methylimidazole in ethanol to form diethyl 2-methylimidazole-4,5-dicarboxylate., Step 2: The diethyl 2-methylimidazole-4,5-dicarboxylate is hydrolyzed with sodium hydroxide in water to yield diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate.

Mechanism Of Action

The mechanism of action of diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate is still being studied. However, it has been proposed that the compound may exert its biological effects by modulating the activity of certain enzymes or receptors in the body.

Biochemical And Physiological Effects

Studies have shown that diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have neuroprotective effects and improve cognitive function in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate in lab experiments is its high purity and yield, which makes it a suitable compound for large-scale production. However, one limitation is that its mechanism of action is still not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the study of diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate. One area of research is to further investigate its potential as a drug candidate for treating cancer, inflammation, and neurological disorders. Another direction is to explore its applications in materials science, particularly in the synthesis of MOFs with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
In conclusion, diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method yields a high purity and yield, making it a suitable compound for large-scale production. While its mechanism of action is still being studied, it has been found to exhibit various biochemical and physiological effects. Further research is needed to fully understand its potential as a drug candidate and its applications in materials science.

Scientific Research Applications

Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for treating cancer, inflammation, and neurological disorders. In materials science, it has been explored as a potential precursor for synthesizing metal-organic frameworks (MOFs) with unique properties.

properties

IUPAC Name

diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12-6(3)11-7/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMMRDTIAPJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349567
Record name ST4058398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate

CAS RN

65611-53-2
Record name ST4058398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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